molecular formula C37H52O2 B14524403 Octadec-9-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate CAS No. 62544-69-8

Octadec-9-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

Cat. No.: B14524403
CAS No.: 62544-69-8
M. Wt: 528.8 g/mol
InChI Key: CBDHZYHUKPDGLT-UHFFFAOYSA-N
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Description

Octadec-9-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound characterized by its complex structure, which includes a long aliphatic chain and a cyclohexene ring substituted with phenyl groups

Properties

CAS No.

62544-69-8

Molecular Formula

C37H52O2

Molecular Weight

528.8 g/mol

IUPAC Name

octadec-9-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C37H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-30-39-37(38)34-28-29-35(32-24-19-17-20-25-32)36(31-34)33-26-21-18-22-27-33/h9-10,17-22,24-27,34H,2-8,11-16,23,28-31H2,1H3

InChI Key

CBDHZYHUKPDGLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadec-9-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the esterification of octadec-9-enol with 3,4-diphenylcyclohex-3-ene-1-carboxylic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Octadec-9-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or ketones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of octadec-9-enoic acid or ketones.

    Reduction: Formation of octadec-9-enyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

Octadec-9-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which octadec-9-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active components that interact with biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Octadec-9-enoic acid: Shares the aliphatic chain but lacks the cyclohexene ring and phenyl groups.

    3,4-Diphenylcyclohex-3-ene-1-carboxylic acid: Contains the cyclohexene ring and phenyl groups but lacks the aliphatic chain.

Uniqueness

Octadec-9-enyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its combination of a long aliphatic chain and a substituted cyclohexene ring

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